molecular formula C11H16FN5 B11745091 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745091
M. Wt: 237.28 g/mol
InChI Key: ZDRJOIDKAMJRIL-UHFFFAOYSA-N
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Description

The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine featuring two pyrazole rings. The pyrazole at position 4 is substituted with a 2-fluoroethyl group, while the pyrazole at position 5 bears a methyl group. This structure combines fluorinated alkyl chains and heteroaromatic systems, which are common in pharmaceuticals to enhance metabolic stability and binding affinity.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-16-11(2-4-14-16)8-13-6-10-7-15-17(9-10)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3

InChI Key

ZDRJOIDKAMJRIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Biological Activity

The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel pyrazole derivative that has garnered attention for its potential biological activities, including antifungal, antibacterial, and other pharmacological effects. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a unique structure featuring two pyrazole rings connected by a methylene bridge, with a 2-fluoroethyl substituent. This structural configuration is hypothesized to enhance its biological activity compared to other pyrazole derivatives.

Antifungal Activity

Recent studies have highlighted the antifungal properties of fluorinated pyrazoles, including those similar to the compound . For instance, a study on fluorinated pyrazole aldehydes demonstrated significant antifungal activity against various phytopathogenic fungi, such as Fusarium oxysporum and Sclerotinia sclerotiorum. The most active compounds exhibited inhibition rates exceeding 40% against these fungi .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiInhibition Rate (%)
H9Sclerotinia sclerotiorum43.07
H7Fusarium culmorum42.23
H9Fusarium oxysporum46.75

The mechanism of action appears to involve the inhibition of key enzymes responsible for fungal growth, such as proteinase K and acetylcholinesterase (AChE) . Molecular docking studies suggest that the fluorinated moiety enhances binding affinity to these targets, thereby increasing efficacy.

Antibacterial Activity

In addition to antifungal properties, pyrazole derivatives have shown promise as antibacterial agents. Azo-pyrazole derivatives have been evaluated for their ability to inhibit bacterial growth, with some compounds demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

  • Antileishmaniasis Activity : Some pyrazole derivatives have been identified as effective against Leishmania species, indicating their potential use in treating parasitic infections .
  • Inhibition of Human Receptors : Compounds similar to this compound have been evaluated for their ability to act as inhibitors of human D1 dopamine receptors, showcasing their relevance in neuropharmacology .
  • Cytotoxicity Studies : Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, including human leukemia and melanoma cells. The most potent derivatives showed IC50 values lower than 10 µM, suggesting significant anti-cancer potential .

Safety and Environmental Impact

Studies assessing the safety profile of fluorinated pyrazoles indicate that many compounds are safe for beneficial soil bacteria and nematodes, which is crucial for their application in agriculture . The environmental impact assessments suggest that these compounds could serve as ecologically friendly alternatives in pest management.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Pyrazole derivatives are recognized for their anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC50 value of 5.94 µM against A549 lung cancer cells, indicating potent anticancer activity . The mechanism often involves the inhibition of tubulin assembly, which is crucial for cancer cell proliferation .

Anti-inflammatory Properties:
Research indicates that pyrazole derivatives can inhibit inflammatory markers effectively. For example, certain compounds have shown up to 85% inhibition of TNF-α at specific concentrations, suggesting strong anti-inflammatory potential. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity:
The compound's structure may also confer antimicrobial properties. Pyrazole derivatives have been tested against various pathogens, showing significant activity compared to standard antibiotics . This suggests potential applications in treating infections caused by resistant bacteria.

Agrochemistry

Herbicides and Pesticides:
Pyrazole compounds are increasingly used in the development of agrochemicals due to their efficacy as herbicides and pesticides. Their ability to interact with specific biological targets makes them suitable for designing selective herbicides that minimize damage to crops while effectively controlling weeds .

Case Studies and Research Findings

Several studies have documented the diverse applications of pyrazole derivatives:

  • Antitumor Effects: A study reported that pyrazole derivatives exhibited significant growth inhibition in cancer cell lines, reinforcing their potential as anticancer agents .
  • Enzyme Inhibition Studies: Research has demonstrated that certain pyrazoles effectively inhibit metabolic enzymes relevant to neurodegenerative disorders, showcasing their therapeutic potential beyond oncology .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on pyrazole rings significantly impacts electronic and steric properties:

  • [(1-Methyl-1H-pyrazol-5-yl)methyl]amine derivatives (e.g., 13aw in ): The methyl group at position 5 creates a steric hindrance distinct from the 4-position. NMR data (1H, 400 MHz) for such compounds show characteristic shifts for pyrazole protons (e.g., δ 7.35–7.45 ppm for aromatic protons), influenced by methyl placement .
  • Lower yields (41% vs. 67–91% for methylated analogs) suggest synthetic challenges with unsubstituted pyrazoles .

Key Insight: The 2-fluoroethyl group in the target compound introduces electronegativity and polarity, which may enhance solubility compared to non-fluorinated analogs like [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine () .

Fluorinated vs. Non-Fluorinated Analogs

Fluorine substitution is a critical design element in medicinal chemistry:

  • (2-Fluoro-5-pyridin-3-yl-phenyl)-amine derivatives (): Fluorine at the ortho position improves receptor affinity and metabolic stability. LC/MS data (m/z 546.1) confirm molecular weight trends consistent with fluorine inclusion .
  • Non-fluorinated analogs (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine in ): Lacking fluorine, these compounds exhibit lower logP values, reducing membrane permeability but increasing aqueous solubility. Yields (~53%) are comparable to fluorinated derivatives .

Q & A

Q. What are the established synthetic routes for preparing {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:
  • Cyclization : Using phosphoryl chloride (POCl₃) at 120°C to form pyrazole cores from hydrazide precursors .
  • Functionalization : Introducing fluorinated groups via nucleophilic substitution (e.g., 2-fluoroethyl bromide) under reflux conditions in acetonitrile .
  • Coupling : Amine linkage formation between pyrazole derivatives using EDC/HOBt coupling agents in dichloromethane .
    Key Validation : Intermediate structures are confirmed by thin-layer chromatography (TLC) and mass spectrometry (MS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) .
  • NMR :
  • ¹H NMR : Peaks at δ 2.5–3.5 ppm for methylene groups adjacent to fluorine; δ 7.0–8.5 ppm for pyrazole protons .
  • ¹³C NMR : Fluorinated carbons appear at δ 70–90 ppm due to deshielding effects .
  • X-ray Crystallography : Resolves stereochemistry using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) .
    Example Data Table :
TechniqueKey ParametersReference
¹H NMRδ 3.2 (CH₂-F), δ 7.8 (pyrazole H)
X-rayR₁ = 0.031, wR₂ = 0.079

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli .
  • Anticancer : IC₅₀ determination via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for σ₁ receptor affinity (Ki < 100 nM reported) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Methodological Answer :
  • Factors : Reaction temperature, solvent polarity, catalyst loading .
  • Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between variables (e.g., POCl₃ concentration vs. cyclization efficiency) .
    Example Optimization Table :
FactorRange TestedOptimal Value
Temperature80–140°C120°C
POCl₃ (equiv.)1.2–2.52.0

Q. How are contradictions in crystallographic data resolved (e.g., disorder, twinning)?

  • Methodological Answer :
  • Disorder Modeling : SHELXL’s PART instruction splits disordered atoms into multiple sites with refined occupancy ratios .
  • Twinning : Use TWIN/BASF commands in SHELXL to refine twin laws (e.g., pseudo-merohedral twinning) .
  • Validation : WinGX/ORTEP visualizes anisotropic displacement ellipsoids to confirm geometric plausibility .

Q. What computational strategies guide the design of analogs with improved pharmacological profiles?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict electronic effects of substituents (e.g., fluorine’s electronegativity) using Gaussian09 .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., σ₁ receptor) to prioritize analogs with lower ΔG .
  • Feedback Loops : ICReDD’s pipeline integrates computational predictions with high-throughput screening .

Q. How are discrepancies in pharmacological data (e.g., varying IC₅₀ across studies) analyzed?

  • Methodological Answer :
  • Assay Standardization : Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Use Cohen’s d statistic to quantify effect size differences between studies .
  • Structural Correlates : Overlay X-ray structures to identify conformational changes affecting activity .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina predicts binding poses in σ₁ receptor’s hydrophobic pocket .
  • Free Energy Perturbation (FEP) : Calculates relative binding affinities for fluorinated vs. non-fluorinated analogs .
  • Experimental Validation : Site-directed mutagenesis of key receptor residues (e.g., Tyr103) .

Data Contradiction Analysis Example

Issue : Conflicting reports on σ₁ receptor binding affinity (Ki = 50 nM vs. 120 nM).
Resolution :

Structural Validation : Compare X-ray structures (CCDC entries) to confirm ligand conformation .

Assay Conditions : Control for buffer pH (7.4 vs. 6.8 alters protonation states) .

Statistical Analysis : Apply Student’s t-test (p < 0.05) to determine significance of differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.